Methyl 3-amino-4-bromo-5-fluorobenzoate
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Overview
Description
Methyl 3-amino-4-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a bromine atom at the 4-position, and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 3-amino-5-fluorobenzoate, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-5-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-5-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-bromo-5-fluorobenzoate
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-4-fluorobenzoate
Uniqueness
Methyl 3-amino-4-bromo-5-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both an amino group and halogen atoms makes it a versatile intermediate for various synthetic transformations.
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 3-amino-4-bromo-5-fluorobenzoate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3 |
InChI Key |
RBVUFLIIFGRBRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)N |
Origin of Product |
United States |
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